molecular formula C2H3Cl3S B14488284 Dichloro[(chloromethyl)sulfanyl]methane CAS No. 64258-21-5

Dichloro[(chloromethyl)sulfanyl]methane

Cat. No.: B14488284
CAS No.: 64258-21-5
M. Wt: 165.5 g/mol
InChI Key: BTRWGGXMWPNLGA-UHFFFAOYSA-N
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Description

Dichloro[(chloromethyl)sulfanyl]methane (CAS: Not explicitly provided in evidence) is a halogenated organosulfur compound characterized by a methane backbone substituted with two chlorine atoms and a (chloromethyl)sulfanyl group (-SCH2Cl). This structure confers unique reactivity, particularly in chemical synthesis and industrial applications. It is synthesized via reactions involving thiols and chlorinated precursors, as evidenced by its structural analogs .

Properties

CAS No.

64258-21-5

Molecular Formula

C2H3Cl3S

Molecular Weight

165.5 g/mol

IUPAC Name

dichloro(chloromethylsulfanyl)methane

InChI

InChI=1S/C2H3Cl3S/c3-1-6-2(4)5/h2H,1H2

InChI Key

BTRWGGXMWPNLGA-UHFFFAOYSA-N

Canonical SMILES

C(SC(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro[(chloromethyl)sulfanyl]methane can be synthesized through several methods. One common approach involves the chlorination of methanesulfonyl chloride with thionyl chloride or phosgene . Another method includes the reaction of methane with sulfuryl chloride in a radical reaction . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and continuous flow systems can enhance the efficiency of these production methods.

Chemical Reactions Analysis

Types of Reactions

Dichloro[(chloromethyl)sulfanyl]methane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted methane derivatives.

Scientific Research Applications

Dichloro[(chloromethyl)sulfanyl]methane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which dichloro[(chloromethyl)sulfanyl]methane exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

Chloro(methylsulfanyl)methane (14a)

  • Structure : CH3-S-CH2Cl
  • Key Difference : Lacks the second chlorine atom on the methane backbone compared to the target compound.
  • Application : Used as a precursor in synthesizing small-molecule inhibitors (e.g., tyrosinase inhibitors) .

Bis(chloromethyl) ether (BCME) Structure: ClCH2-O-CH2Cl Key Difference: Oxygen atom replaces sulfur in the ether linkage. Toxicity: Highly carcinogenic (IARC Group 1), restricted in industrial use due to respiratory risks .

Dichloromethane (Methylene Chloride)

  • Structure : CH2Cl2
  • Key Difference : Simpler structure with two chlorines directly on methane, lacking the sulfanyl group.
  • Application : Widely used as a solvent in pharmaceuticals and coatings .

Dichlorofluoromethane (Freon 21) Structure: CHCl2F Key Difference: Fluorine replaces the sulfanyl group, altering environmental persistence.

Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Solubility Reactivity Highlights
Dichloro[(chloromethyl)sulfanyl]methane C2H4Cl3S Not reported Likely lipophilic Reacts with nucleophiles (e.g., amines, thiols)
Bis(chloromethyl) ether C2H4Cl2O 106–108 Miscible in organic solvents Hydrolyzes to formaldehyde and HCl
Dichloromethane CH2Cl2 39.6 Miscible in organics Stable under anhydrous conditions
Chloro(methylsulfanyl)methane C2H5ClS Not reported Moderate polarity Used in alkylation reactions

Toxicity and Environmental Impact

  • This compound: Limited toxicity data available.
  • Bis(chloromethyl) ether: Confirmed human carcinogen; linked to lung cancer even at low exposures .
  • Dichloromethane: Less acutely toxic but a suspected carcinogen (EPA IRIS). Regulated under REACH for occupational exposure .
  • Dichlorofluoromethane : Classified as a Montreal Protocol-controlled substance due to ozone depletion .

Research Findings and Gaps

  • Synthesis : this compound derivatives are synthesized via thiol-formaldehyde reactions, similar to 1-[(chloromethyl)sulfanyl]-4-fluorobenzene (14c) .
  • Analytical Characterization : Spectroscopic methods (NMR, IR) are critical for confirming purity, as seen in analogs .
  • Data Gaps : Environmental fate, biodegradability, and chronic toxicity of the target compound require further study.

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